Home > Products > Screening Compounds P83906 > (E)-N-(5-(1H-Indol-3-yl)pent-1-en-3-yl)hexa-3,5-dienamide
(E)-N-(5-(1H-Indol-3-yl)pent-1-en-3-yl)hexa-3,5-dienamide -

(E)-N-(5-(1H-Indol-3-yl)pent-1-en-3-yl)hexa-3,5-dienamide

Catalog Number: EVT-13233595
CAS Number:
Molecular Formula: C19H22N2O
Molecular Weight: 294.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(E)-N-(5-(1H-Indol-3-yl)pent-1-en-3-yl)hexa-3,5-dienamide is a complex organic compound that belongs to the class of amides. Its structure features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, making it significant in various biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Source and Classification

This compound can be synthesized through various organic reactions, particularly those involving indole derivatives and unsaturated carbon chains. It falls under the classification of organic compounds known as amides, specifically those that contain both an indole structure and a hexadienamide backbone. The presence of the indole group often correlates with biological activity, making this compound a subject of interest in drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of (E)-N-(5-(1H-Indol-3-yl)pent-1-en-3-yl)hexa-3,5-dienamide can be achieved through several methods involving the coupling of indole derivatives with hexadienamide structures. One representative synthetic route includes:

  1. Starting Materials: The synthesis typically begins with commercially available indole derivatives.
  2. Reactions: Key reactions may include:
    • Cross-coupling reactions: Utilizing palladium-catalyzed coupling methods to form carbon-carbon bonds between the indole and alkene components.
    • Amidation reactions: Involving the reaction of carboxylic acids or their derivatives with amines to form the desired amide bond.

The technical details often involve purification steps such as column chromatography and characterization techniques including Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm the structure and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular formula for (E)-N-(5-(1H-Indol-3-yl)pent-1-en-3-yl)hexa-3,5-dienamide is C17H20N2O, with a molecular weight of approximately 284.36 g/mol. The structural representation includes:

  • Indole Ring: A fused bicyclic structure contributing to its aromaticity.
  • Hexadienamide Backbone: A long carbon chain that enhances its chemical reactivity.

The structural data can be analyzed using spectroscopic methods:

  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry: Confirms molecular weight and structural integrity.
Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions due to its functional groups:

  1. Electrophilic Aromatic Substitution: The indole moiety can undergo substitutions at the 2 or 3 positions due to its electron-rich nature.
  2. Nucleophilic Acyl Substitution: The amide bond can be hydrolyzed under acidic or basic conditions, which is crucial for understanding its stability in biological systems.

These reactions are essential for exploring potential modifications that could enhance biological activity or selectivity against specific targets .

Mechanism of Action

Process and Data

The mechanism of action for (E)-N-(5-(1H-Indol-3-yl)pent-1-en-3-yl)hexa-3,5-dienamide is largely dependent on its interaction with biological targets:

  1. Binding Affinity: The indole group typically enhances binding affinity to receptors such as serotonin receptors or kinases.
  2. Signal Transduction Pathways: Once bound, it may modulate various signaling pathways leading to therapeutic effects.

Quantitative data regarding binding affinities and efficacy can be derived from biological assays and computational modeling studies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (E)-N-(5-(1H-Indol-3-yl)pent-1-en-3-yl)hexa-3,5-dienamide include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Melting Point: Specific melting point data should be obtained through experimental determination.

Chemical properties include:

  • Solubility: Solubility in organic solvents like ethanol or dimethyl sulfoxide is common, while water solubility may be limited due to hydrophobic regions.

Analytical methods such as High Performance Liquid Chromatography can be employed to assess purity and stability under various conditions .

Applications

Scientific Uses

(E)-N-(5-(1H-Indol-3-yl)pent-1-en-3-yl)hexa-3,5-dienamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing drugs targeting neurological disorders or cancer therapies due to its structural similarity to known bioactive molecules.
  2. Biological Research: Used as a tool compound in studying receptor interactions or enzyme inhibition mechanisms.

Research into this compound could lead to significant advancements in therapeutic strategies across multiple fields of medicine .

Biosynthesis Pathways and Precursor Utilization

The assembly of this hybrid molecule relies on the convergence of two distinct biosynthetic streams: the shikimate pathway-derived indole alkaloid framework and the acetyl-CoA/malonyl-CoA-derived polyunsaturated fatty acid chain. Precursor availability and metabolic flux through these pathways are tightly controlled.

Tryptophan-Derived Indole Alkaloid Biosynthetic Networks

The indole moiety and its immediate pentenyl side chain originate from L-tryptophan (Trp), an essential aromatic amino acid. Trp serves as the universal precursor for a vast array of indole alkaloids across plants, fungi, and bacteria. The committed step involves the activation and transformation of Trp through specific enzymatic machinery:

  • Core Indole Ring Formation: The biosynthesis of Trp itself begins with chorismate from the shikimate pathway. Chorismate is converted to anthranilate, then to indole-3-glycerol phosphate (IGP). The enzyme Tryptophan Synthase Alpha (TSA), such as the It-TSA characterized in Isatis tinctoria, catalyzes the critical conversion of IGP to indole and glyceraldehyde-3-phosphate [3]. Free indole is then condensed with serine by Tryptophan Synthase Beta (TSB) to yield Trp.
  • Indole Ring Modification and Chain Elongation: Trp undergoes targeted enzymatic modifications to form the 5-(1H-Indol-3-yl)pent-1-en-3-ol or related pentenyl precursors. Key enzymatic steps include:
  • Decarboxylation: Removal of the carboxyl group by aromatic amino acid decarboxylases yields tryptamine, a common intermediate for many indole alkaloids [7].
  • Oxidative Decarboxylation/Chain Extension: Enzymes analogous to Cytochrome P450 monooxygenases (CYPs), particularly those in the CYP79 family (e.g., CYP79B2), are crucial. CYP79B2 catalyzes the conversion of Trp (or potentially tryptamine derivatives) to indole-3-acetaldoxime, a pivotal branch-point intermediate [3]. This intermediate can be further processed via decarboxylation, oxidation, and rearrangement steps to generate aldehydes or acids with extended aliphatic chains attached at the indole C3 position. Specific reductases or dehydratases would then yield the pent-1-en-3-ol structure observed in the molecule's core. Precursor feeding studies, as demonstrated in Isatis tinctoria root cultures, confirm that exogenous Trp significantly boosts the production of downstream indole derivatives by upregulating the expression of key biosynthetic genes like TSA and CYP79B2 [3].
  • Activation for Amide Bond Formation: The hydroxyl group of the pentenol intermediate must be activated for conjugation with the fatty acid moiety. This likely involves oxidation to the corresponding carboxylic acid (E)-5-(1H-Indol-3-yl)pent-1-en-3-oic acid, followed by activation to a CoA-thioester (e.g., by an acyl-CoA synthetase) or direct activation by a non-ribosomal peptide synthetase (NRPS) adenylation domain accepting this unusual substrate.

Table 1: Key Enzymes in Tryptophan-Derived Indole Core Biosynthesis

EnzymeFunctionKey ProductEvidence Context
Tryptophan Synthase Alpha (TSA)Converts indole-3-glycerol phosphate (IGP) to indole + glyceraldehyde-3-PIndole (Trp precursor)Isatis tinctoria root cultures [3]
Aromatic Amino Acid DecarboxylaseDecarboxylates Tryptophan (or hydroxylated Trp)TryptamineFungal indole alkaloid review [7]
Cytochrome P450 (CYP79B2)Converts Tryptophan to indole-3-acetaldoximeIndole-3-acetaldoxime (Branch point)Isatis tinctoria gene regulation [3]
Specific Reductases/DehydratasesModifies side chain intermediates (e.g., aldoxime derivatives)(E)-5-(1H-Indol-3-yl)pent-1-en-3-olInferred from structure & analogous pathways
Oxidase / Acyl-CoA SynthetaseConverts Pentenol to activated acid (CoA thioester)Activated Indole-Pentenoyl intermediateNecessary for amide bond formation

Enzymatic Mechanisms for Conjugated Dienamide Formation

The hexa-3,5-dienamide portion of the molecule is derived from polyunsaturated fatty acid (PUFA) metabolism. Its characteristic conjugated diene system (double bonds at positions 3 and 5) is crucial for its structure and potential reactivity/bioactivity. Biosynthesis involves specialized desaturation and chain-shortening enzymes:

  • Polyunsaturated Fatty Acid (PUFA) Precursor: The most likely direct precursor is hexa-3,5-dienoic acid or its activated CoA-thioester. This C6 dienoyl chain could originate from the modification of longer-chain PUFAs:
  • Elongation and Desaturation: Canonical fatty acid synthase (FAS) complexes produce saturated fatty acids (e.g., palmitate, C16:0). Δ9-Desaturases (e.g., FAT-5, FAT-6, FAT-7 in C. elegans) introduce the first double bond, typically yielding oleate (18:1Δ9) [8]. Further desaturation by Δ12-desaturases and potentially Δ15-desaturases yields linoleic (18:2Δ9,12) and α-linolenic (18:3Δ9,12,15) acids. Specific Δ3-desaturases or Δ5-desaturases are then required to introduce double bonds in positions necessary for conjugation [8].
  • Formation of Conjugation: The conjugated diene system (alternating single and double bonds) in hexa-3,5-dienoic acid is unlikely to arise directly from standard desaturase action on a saturated C6 chain. Instead, it is hypothesized to form through:
  • Partial β-Oxidation: Longer-chain conjugated fatty acid precursors (e.g., derived from linoleic or α-linolenic acid by isomerases converting methylene-interrupted dienes/trienes to conjugated systems) could undergo one or more cycles of β-oxidation. Each cycle shortens the chain by two carbons and removes acetate (Acetyl-CoA). Precise control over the number of β-oxidation cycles is required to stop at the C6 conjugated diene stage. Enzymes like acyl-CoA dehydrogenases (dehydrogenation), enoyl-CoA hydratases (hydration), 3-hydroxyacyl-CoA dehydrogenases (dehydrogenation), and β-ketothiolases (thiolytic cleavage) are involved.
  • Specific Isomerases/Dehydrogenases: Direct enzymatic isomerization or dehydrogenation of a shorter-chain precursor (e.g., hexa-2,4-dienoic acid or 5-hydroxyhexa-3-enoic acid) might generate the conjugated 3,5-diene system.
  • Amide Bond Formation: The final conjugation step involves forming the amide bond between the activated indole-pentenoyl intermediate (likely an acyl-CoA or an adenylate on an NRPS) and the amino group of hexa-3,5-dienamine. The origin of this amine is critical:
  • Reductive Pathway: The most plausible route is the reduction of the carboxylic acid group of hexa-3,5-dienoic acid to the corresponding primary amine. This two-step process would involve activation to hexa-3,5-dienoyl-CoA followed by reduction by an ATP-dependent acyl-CoA reductase to the aldehyde, and subsequently by a transaminase or amine dehydrogenase to hexa-3,5-dienamine. Such reductive amination pathways are known in the biosynthesis of other fatty acid-derived amides (e.g., neurotransmitters).
  • Direct Coupling Mechanism: An alternative mechanism involves a single enzymatic step catalyzed by a specialized amide synthase (potentially an NRPS condensation domain or a standalone ligase) that directly couples hexa-3,5-dienoic acid (or its CoA-thioester) with 5-(1H-Indol-3-yl)pent-1-en-3-amine, bypassing the need for a free dienamine intermediate. However, the formation of the pentenyl amine itself would require reduction of the corresponding aldehyde or acid on the indole side chain.

Table 2: Enzymatic Steps Proposed for Conjugated Dienamide Biosynthesis

StepEnzyme TypeSubstrate(s)Product(s)Key Feature
Long-Chain PUFA SynthesisΔ9, Δ12, Δ15 Desaturases; ElongasesSaturated/Monounsaturated Fatty Acyl-CoAsLinoleic acid (18:2), α-Linolenic (18:3)Provides long-chain precursor
Conjugation FormationIsomerase / DehydrogenaseMethylene-interrupted PUFAs (e.g., 18:2)Conjugated Diene/Triene Fatty AcidCreates conjugated system
Chain Shorteningβ-Oxidation Enzymes (Controlled)Conjugated Long-Chain Fatty Acyl-CoAHexa-3,5-dienoyl-CoARequires precise termination at C6
OR Direct SynthesisSpecific DesaturasesShorter-chain intermediatesHexa-3,5-dienoyl-CoAHypothetical direct route
Amine FormationAcyl-CoA Reductase + TransaminaseHexa-3,5-dienoyl-CoAHexa-3,5-dienamineReduction of acid to amine
Amide Bond FormationAmide Synthase / NRPS CondensationActivated Indole-Pentenoyl + Hexa-3,5-dienamine(E)-N-(5-(1H-Indol-3-yl)pent-1-en-3-yl)hexa-3,5-dienamideFinal coupling step

Genetic Regulation of Polyunsaturated Fatty Acid Coupling

The integration of the PUFA-derived dienamide moiety with the indole alkaloid core is not merely a biochemical event but is under sophisticated genetic control. This regulation ensures the coordinated production of both precursors and the coupling machinery in response to developmental or environmental cues. Key regulatory nodes involve transcription factors sensing lipid and amino acid metabolism:

  • Nuclear Hormone Receptors (NHRs): NHRs are ligand-activated transcription factors playing central roles in regulating lipid metabolism and detoxification pathways. Their involvement in coordinating PUFA availability for specialized metabolism is highly probable:
  • NHR-80 Homologs: Studies in C. elegans demonstrate that NHR-80 is a critical regulator of Δ9-desaturase genes (fat-5, fat-6, fat-7). nhr-80 mutants exhibit significantly altered fatty acid profiles, notably increased stearate (18:0) and decreased oleate (18:1Δ9) levels [8]. This indicates NHR-80 promotes MUFA synthesis. While direct evidence for NHR-80 regulating conjugated PUFA synthesis or coupling is lacking, NHRs often regulate entire metabolic modules. NHR-80, or its homologs in other organisms, could directly activate genes encoding Δ12/Δ15/Δ3/Δ5 desaturases, elongases, or the specific enzymes involved in conjugation formation and β-oxidation termination required for hexa-3,5-dienoyl-CoA production. They might also regulate genes involved in the reductive amination pathway or the final amide synthase.
  • NHR-49/PPAR-like Regulators: NHR-49 in C. elegans is a functional homolog of mammalian Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a master regulator of fatty acid catabolism (β-oxidation) and is activated by fatty acids themselves [6]. NHR-49 is essential for maintaining lipid homeostasis and for the induction of Δ9-desaturase expression under nutrient-replete conditions [8]. It directly senses fatty acid levels and could modulate the expression of β-oxidation genes involved in generating the C6 conjugated dienoyl-CoA precursor from longer-chain conjugated PUFAs. Dysregulation of NHR-49/PPARα signaling leads to profound changes in fatty acid composition and utilization [6] [8].
  • Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs are key transcription factors regulating cholesterol and fatty acid biosynthesis in mammals. SREBP-1c specifically promotes the expression of lipogenic genes, including Δ9-desaturases (SCD1) and enzymes involved in PUFA synthesis [6]. Activation of SREBP-1c by insulin signaling or high carbohydrate intake could indirectly promote the availability of PUFA precursors for the dienamide chain by upregulating the entire fatty acid biosynthetic pathway.
  • Cross-Pathway Coordination: The biosynthesis of the hybrid molecule requires synchronization between Trp-derived alkaloid production and PUFA synthesis/processing. Potential mechanisms include:
  • Metabolite Sensing: Intermediates from one pathway (e.g., activated indole-pentenoyl-CoA, hexa-3,5-dienoyl-CoA, or the final product itself) could act as ligands for transcription factors (like NHRs or SREBPs) regulating genes in the other pathway.
  • Master Regulators: Upstream signaling pathways (e.g., hormonal signals like insulin, glucagon, or leptin known to affect SCD1 expression [6]) or nutrient-sensing kinases (e.g., TOR, AMPK) could coordinately regulate transcriptional activators of both the Trp/indole-alkaloid pathway (e.g., regulators of TSA, CYP79B2 expression) and the PUFA synthesis/catabolism pathway (e.g., NHR-49, NHR-80, SREBPs). The documented upregulation of indole alkaloid genes (It-TSA, CYP79B2) by Trp feeding exemplifies the precursor-induced transcriptional activation on the indole side [3], while fatty acid composition feedback on Δ9-desaturase gene expression exemplifies regulation on the lipid side [2] [8].

Table 3: Genetic Regulators Influencing Dienamide Precursor Supply and Coupling

Transcription FactorHomolog/TypePrimary Metabolic TargetProposed Role in Compound BiosynthesisEvidence Context
NHR-80HNF4-like NHRΔ9-Desaturases (fat-5, fat-6, fat-7)Promotes MUFA synthesis; May regulate PUFA desaturases & conjugation genesC. elegans fatty acid composition [8]
NHR-49PPARα-like NHRβ-Oxidation genes, Δ9-Desaturases, ElongasesRegulates FA catabolism; May control β-oxidation generating C6 precursorC. elegans lipid homeostasis [8]
SREBP-1cbHLH-Zip TFLipogenic genes (FAS, SCD1, Elongases)Promotes overall FA & PUFA biosynthesis; Increases precursor poolMammalian gene regulation [6]
Specific Pathway RegulatorsUnknownTSA, CYP79B2, Amide Synthase genesDirectly activate indole-alkaloid core & coupling enzyme expressionTrp-induced gene expression [3]

Properties

Product Name

(E)-N-(5-(1H-Indol-3-yl)pent-1-en-3-yl)hexa-3,5-dienamide

IUPAC Name

(3E)-N-[5-(1H-indol-3-yl)pent-1-en-3-yl]hexa-3,5-dienamide

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C19H22N2O/c1-3-5-6-11-19(22)21-16(4-2)13-12-15-14-20-18-10-8-7-9-17(15)18/h3-10,14,16,20H,1-2,11-13H2,(H,21,22)/b6-5+

InChI Key

CKRMYKICDJEJFX-AATRIKPKSA-N

Canonical SMILES

C=CC=CCC(=O)NC(CCC1=CNC2=CC=CC=C21)C=C

Isomeric SMILES

C=C/C=C/CC(=O)NC(CCC1=CNC2=CC=CC=C21)C=C

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